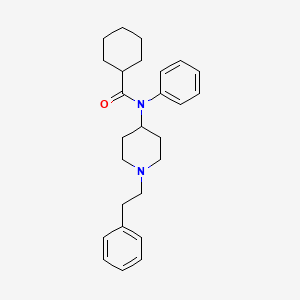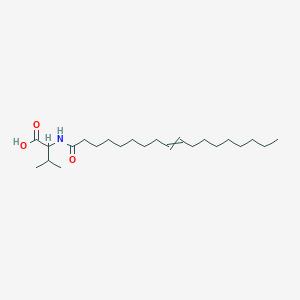![molecular formula C27H26N2O4 B10776050 2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Example 36 [WO2016177845] is a synthetic organic compound that belongs to the class of leukotriene C4 synthase inhibitors. This compound is particularly noted for its potential therapeutic applications in treating respiratory diseases and inflammation . Leukotriene C4 synthase inhibitors are known to block the synthesis of leukotriene C4 and cysteinyl leukotrienes, which are involved in inflammatory responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Example 36 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclopropylmethyl and 1,2-dihydroacenaphthylen-5-ylamine.
Functional Group Introduction: Methoxypyridine and cyclopropane-1-carboxylic acid groups are introduced through specific reaction conditions, including the use of reagents like methanol and acetic acid.
Industrial Production Methods
Industrial production of Example 36 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield.
化学反応の分析
Types of Reactions
Example 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include various derivatives of Example 36, which can have different biological activities and properties.
科学的研究の応用
Example 36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of leukotriene C4 synthase inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on leukotriene synthesis.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease.
作用機序
The mechanism of action of Example 36 involves the inhibition of leukotriene C4 synthase, an enzyme responsible for the synthesis of leukotriene C4. By blocking this enzyme, Example 36 reduces the production of leukotriene C4 and cysteinyl leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .
類似化合物との比較
Similar Compounds
Leukotriene C4 Synthase Inhibitors: Other compounds in this class include MK-886 and zileuton.
Anti-inflammatory Agents: Compounds like ibuprofen and naproxen also exhibit anti-inflammatory properties but through different mechanisms.
Uniqueness
Example 36 is unique due to its specific inhibition of leukotriene C4 synthase, which directly targets the synthesis of leukotrienes involved in inflammation. This specificity makes it a promising candidate for treating diseases where leukotriene-mediated inflammation is a key factor .
特性
分子式 |
C27H26N2O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C27H26N2O4/c1-33-23-11-18(13-28-25(23)26(30)20-12-21(20)27(31)32)29(14-15-5-6-15)22-10-9-17-8-7-16-3-2-4-19(22)24(16)17/h2-4,9-11,13,15,20-21H,5-8,12,14H2,1H3,(H,31,32) |
InChIキー |
FQHWQFIPEVBFKT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)N(CC2CC2)C3=CC=C4CCC5=C4C3=CC=C5)C(=O)C6CC6C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B10775969.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775977.png)


![(1R,2R,4R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775995.png)

![N-[3-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B10776008.png)
![[(5R,13S,14R,15R)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776009.png)
![(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B10776022.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)
![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)

![1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10776064.png)
![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
